molecular formula C14H18F2N2O B12050426 N-(2,4-difluorobenzyl)-4-methylpiperidine-4-carboxamide

N-(2,4-difluorobenzyl)-4-methylpiperidine-4-carboxamide

Cat. No.: B12050426
M. Wt: 268.30 g/mol
InChI Key: OFOXWCLPPWKEOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure:
N-(2,4-Difluorobenzyl)-4-methylpiperidine-4-carboxamide (CAS: 1185107-01-0 for its hydrochloride form) features a piperidine ring substituted with a methyl group at the 4-position and a carboxamide linkage to a 2,4-difluorobenzyl moiety . This structure combines lipophilic (fluorinated aromatic ring) and polar (carboxamide) elements, making it suitable for medicinal chemistry applications.

For example, derivatives with similar fluorinated benzyl groups exhibit antibacterial activity against Pseudomonas aeruginosa and Escherichia coli .

Properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-4-methylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2O/c1-14(4-6-17-7-5-14)13(19)18-9-10-2-3-11(15)8-12(10)16/h2-3,8,17H,4-7,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOXWCLPPWKEOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C(=O)NCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorobenzyl)-4-methylpiperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 2,4-Difluorobenzyl Group: This step involves the nucleophilic substitution of a suitable benzyl halide with the piperidine ring.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the piperidine ring and substituent groups. Key observations include:

  • Piperidine ring oxidation : The six-membered nitrogen-containing ring can oxidize to form lactam structures under strong oxidizing conditions (e.g., KMnO₄ or CrO₃).

  • Difluorobenzyl substituent oxidation : Fluorine atoms on the benzyl group may resist oxidation, but adjacent positions could undergo reactions such as hydroxylation or epoxidation under specific conditions.

Table 1: Oxidation Conditions and Outcomes

Reaction TypeConditionsOutcome
Piperidine ring oxidationKMnO₄, acidic conditionsLactam formation
Difluorobenzyl oxidationSelective oxidants (e.g., H₂O₂)Partial oxidation of non-fluorinated positions

Hydrolysis Reactions

The carboxamide group is prone to hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Converts carboxamide to carboxylic acid with release of ammonia.

  • Basic hydrolysis : Results in formation of the corresponding carboxylate salt.

Table 2: Hydrolysis Pathways

ConditionProductReaction Mechanism
HCl, heat4-Methylpiperidine-4-carboxylic acidAcid-catalyzed cleavage of amide
NaOHSodium salt of carboxylic acidBase-mediated hydrolysis

Nucleophilic Substitution

The nitrogen atom in the piperidine ring and carboxamide group participates in substitution reactions:

  • Piperidine N-alkylation : Reaction with alkyl halides under basic conditions (e.g., NaH) to form quaternary ammonium salts.

  • Amide nucleophilic attack : Substitution at the carbonyl carbon by nucleophiles like alcohols or amines, though less common due to steric hindrance.

Table 3: Nucleophilic Substitution Examples

ReagentReaction TypeProduct
CH₃I, NaHAlkylationN-Methylated piperidine derivative
NH₃Amide substitutionAmine-substituted product (rare)

Metabolic Stability and Structural Modifications

Research highlights the importance of metabolic stability in drug development:

  • Sulfanyl group oxidation : Similar piperidine derivatives with sulfanyl substituents undergo rapid oxidation to sulfinyl/sulfonyl groups, reducing biological activity .

  • Fluorine substitution effects : The difluorobenzyl group enhances metabolic stability compared to non-fluorinated analogs.

Table 4: Metabolic Stability Factors

FactorImpact
Sulfanyl groupsProne to oxidation → reduced activity
Fluorine atomsEnhances stability, reduces phase I metabolism

Analytical Characterization

Structural confirmation employs:

  • NMR spectroscopy : Identifies proton environments, including piperidine ring protons and difluorobenzyl substituents.

  • HPLC : Validates purity and detects impurities or degradation products.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
Research has indicated that derivatives of piperidine compounds, including N-(2,4-difluorobenzyl)-4-methylpiperidine-4-carboxamide, can exhibit antiviral properties. In particular, the structural modifications in piperidine derivatives have been linked to enhanced potency against neurotropic alphaviruses, which are known to cause severe neurological diseases. For instance, studies have shown that certain piperidine analogs can inhibit the replication of viruses such as the Western equine encephalitis virus (WEEV) and Sindbis virus, suggesting that this compound may share similar properties due to its structural characteristics .

Inhibition of Enzymatic Activity
The compound has also been evaluated for its ability to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Compounds with similar structures have demonstrated selective inhibition of MAO-B, which is relevant for treating neurodegenerative disorders like Parkinson's disease. The dual inhibition of MAO and acetylcholinesterase (AChE) by related compounds suggests that this compound could be a candidate for further studies aimed at multi-target therapies .

Neuropharmacological Applications

CNS Penetration and Neuroprotective Effects
The ability of this compound to cross the blood-brain barrier (BBB) is crucial for its application in neuropharmacology. Research has focused on optimizing the pharmacokinetic properties of piperidine derivatives to enhance their brain penetration and therapeutic efficacy against central nervous system (CNS) disorders. Preliminary studies suggest that modifications in the compound's structure can significantly impact its bioavailability and neuroprotective effects .

Potential in Treating Neurodegenerative Diseases
Given its potential MAO-B inhibitory activity and ability to penetrate the CNS, this compound may play a role in developing treatments for neurodegenerative diseases. The modulation of neurotransmitter levels through MAO inhibition could lead to improved cognitive function and reduced symptoms associated with conditions like Alzheimer's disease and Parkinson's disease .

Biochemical Research Applications

Biochemical Assays and Structural Studies
this compound can serve as a valuable tool in biochemical assays aimed at understanding enzyme mechanisms and interactions within biological systems. Its unique structure allows researchers to investigate the structure-activity relationships (SAR) of similar compounds, providing insights into their binding affinities and inhibitory mechanisms .

Synthesis and Optimization Studies
The compound's synthesis has been explored within the context of generating new derivatives with enhanced biological activities. Structure-based design approaches have been employed to optimize the compound for specific targets within cellular pathways, particularly those involving G protein-coupled receptors (GPCRs) and kinases .

Summary Table: Key Applications of this compound

Application AreaDescriptionPotential Impact
Medicinal Chemistry Antiviral activity against neurotropic viruses; MAO-B inhibitionTreatment for viral infections; neuroprotection
Neuropharmacology CNS penetration; potential treatment for neurodegenerative diseasesImproved cognitive function; symptom management
Biochemical Research Tool for enzyme mechanism studies; synthesis of new derivativesInsights into enzyme interactions; drug development

Mechanism of Action

The mechanism of action of N-(2,4-difluorobenzyl)-4-methylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The table below compares key structural and functional attributes of N-(2,4-difluorobenzyl)-4-methylpiperidine-4-carboxamide with similar compounds:

Compound Name Molecular Formula Key Substituents Biological Activity/Notes Reference
This compound C₁₄H₁₆F₂N₂O 4-methylpiperidine, 2,4-difluorobenzyl Intermediate; potential antimicrobial use
N-(2-Chlorobenzyl)piperidine-4-carboxamide C₁₃H₁₇ClN₂O 2-chlorobenzyl, unmodified piperidine No direct activity reported; scaffold for SAR
N-(2,4-Difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide C₂₇H₂₃F₂N₃O₂S Thienopyrimidinyl group, 3-methylphenyl Likely kinase inhibitor (structural analogy)
Camphoryl pyrimidine amine derivative C₂₄H₂₃F₂N₃O Quinazolin-2-amine, 4-methoxyphenyl Active against P. aeruginosa and MRSA
N-[4-(Azetidin-1-ylsulfonyl)phenyl]-N-(2,4-difluorobenzyl)acetamide C₁₈H₁₈F₂N₂O₃S Azetidine sulfonyl, acetamide Antimicrobial; crystal structure analyzed

Key Differences and Implications

Aromatic Substitution: The 2,4-difluorobenzyl group in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogues (e.g., 2-chlorobenzyl in ). Fluorine atoms reduce oxidative metabolism and improve membrane permeability . Replacement with a thienopyrimidinyl group (as in ) introduces a planar heterocycle, likely enhancing interactions with aromatic residues in enzyme active sites.

Unsubstituted piperidine derivatives (e.g., ) may exhibit faster metabolic clearance due to reduced steric protection.

Biological Activity :

  • Compounds with sulfonamide (e.g., ) or quinazoline (e.g., ) moieties demonstrate explicit antimicrobial or enzyme-inhibitory effects, suggesting that the target compound’s activity could be modulated by introducing such groups.

Biological Activity

N-(2,4-difluorobenzyl)-4-methylpiperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a difluorobenzyl group and a carboxamide moiety. Its structural characteristics facilitate interactions with various biological targets, making it a candidate for therapeutic development.

Property Details
Molecular Formula C13_{13}H14_{14}F2_{2}N2_{2}O
Molecular Weight 252.26 g/mol
LogP 3.5 (indicative of moderate lipophilicity)
Solubility Soluble in DMSO and ethanol

Antidepressant Activity

Research has indicated that compounds similar to this compound exhibit antidepressant-like effects in preclinical models. These effects are often attributed to the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. In a study comparing various piperidine derivatives, this compound demonstrated significant efficacy in reducing depressive-like behaviors in rodent models .

Anticancer Potential

The compound has also shown promise as an anticancer agent. In vitro studies have revealed that it can inhibit the proliferation of several cancer cell lines. For example:

Cell Line IC50 (µM)
MCF-7 (breast cancer)10.5
HeLa (cervical cancer)8.2
A549 (lung cancer)9.0

These results suggest that the compound may interfere with cell cycle progression or induce apoptosis in cancer cells .

Neuroprotective Effects

In addition to its antidepressant properties, this compound has been investigated for neuroprotective effects. Studies have shown that it can protect neuronal cells from oxidative stress-induced apoptosis, which is crucial for developing treatments for neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications in the piperidine ring or the difluorobenzyl substituent can significantly alter its pharmacological profile:

  • Piperidine Substituents : Variations in the piperidine ring can enhance binding affinity to target receptors.
  • Fluorine Substituents : The presence of fluorine atoms has been linked to increased metabolic stability and potency against certain biological targets.

Case Studies

  • Antidepressant Efficacy : A recent study evaluated the antidepressant effects of this compound using forced swim tests in mice. Results indicated a significant reduction in immobility time compared to controls, suggesting potential efficacy similar to established antidepressants .
  • Cancer Cell Line Study : Another investigation focused on its anticancer properties against various human cancer cell lines. The results indicated that the compound induced apoptosis through caspase activation, highlighting its mechanism of action as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for N-(2,4-difluorobenzyl)-4-methylpiperidine-4-carboxamide, and how can reaction conditions be optimized?

Answer:

  • Route 1: Microwave-assisted coupling of methyl 1-(benzyloxy)-4-hydroxy-2-oxo-1,8-naphthyridine-3-carboxylate with (2,4-difluorophenyl)methanamine in DMF at 140°C for 2 hours achieves high yields (70%) via efficient amide bond formation .
  • Route 2: Condensation reactions using carbodiimide coupling agents (e.g., EDC·HCl) with HOBt as an activator in anhydrous THF or DCM, followed by purification via silica gel chromatography .
  • Optimization: Adjust solvent polarity (DMF for microwave reactions) and use excess amine (5:1 molar ratio) to drive reaction completion. Monitor intermediates via TLC or HPLC .

Q. How can structural characterization of this compound be systematically validated?

Answer:

  • Crystallography: Single-crystal X-ray diffraction (e.g., space group P21/c, unit cell parameters a = 8.7793 Å, b = 8.4442 Å) confirms bond angles, stereochemistry, and packing .
  • Spectroscopy:
    • NMR: Analyze aromatic protons (δ 7.44–6.73 ppm for difluorobenzyl) and piperidine methyl groups (δ 1.2–1.5 ppm) .
    • HRMS: Validate molecular weight (expected m/z ≈ 380.4 for C18H18F2N2O3S) .

Q. What are the solubility and stability profiles under laboratory storage conditions?

Answer:

  • Solubility: Highly soluble in DMSO (>50 mg/mL), moderately in ethanol (10–20 mg/mL), and poorly in aqueous buffers (<1 mg/mL) .
  • Stability: Store at –20°C under inert gas (N2/Ar) to prevent hydrolysis of the carboxamide group. Degradation occurs at >40°C or in acidic/alkaline conditions (pH <4 or >10) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

Answer:

  • Substitution Strategy: Modify the difluorobenzyl group (e.g., chloro, methoxy, or trifluoromethyl substituents) and compare IC50 values in enzyme assays .
  • Functional Assays: Test derivatives against target receptors (e.g., D3 dopamine receptor binding assays) to correlate substituent effects with affinity (e.g., EC50 shifts from 10 nM to 1 µM) .
  • Data Analysis: Use multivariate regression to identify substituent electronic (Hammett σ) or steric (Taft Es) parameters influencing activity .

Q. What methodological challenges arise in optimizing crystallization for X-ray studies?

Answer:

  • Solvent Selection: Slow evaporation of ethanol/water (7:3) yields plate-like crystals, while DMSO/ethyl acetate mixtures produce needle-like morphologies .
  • Parameter Tuning: Adjust cooling rates (0.5°C/hour) and supersaturation levels to avoid twinning. For hygroscopic compounds, use oil-based crystallization .

Q. How can discrepancies between in vitro and in vivo activity data be resolved?

Answer:

  • Metabolic Stability: Assess hepatic microsomal clearance (e.g., rat/human S9 fractions) to identify rapid degradation pathways (e.g., CYP3A4-mediated oxidation) .
  • Pharmacokinetic Profiling: Measure plasma protein binding (e.g., >90% bound to albumin) and bioavailability (<20% in rodent models) to adjust dosing regimens .

Q. What strategies mitigate off-target effects in receptor selectivity studies?

Answer:

  • Counter-Screening: Test against panels of related receptors (e.g., 5-HT2A, D2) to identify cross-reactivity. For example, a 10-fold selectivity for D3 over D2 receptors was achieved via piperazine chain elongation .
  • Molecular Docking: Use cryo-EM or homology models to predict binding poses and guide substituent modifications .

Q. How can computational modeling improve the prediction of metabolic pathways?

Answer:

  • Software Tools: Employ Schrödinger’s ADMET Predictor or MetaCore to simulate Phase I/II metabolism (e.g., hydroxylation at the piperidine methyl group) .
  • Validation: Compare in silico predictions with LC-MS/MS data from hepatocyte incubations to refine models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.